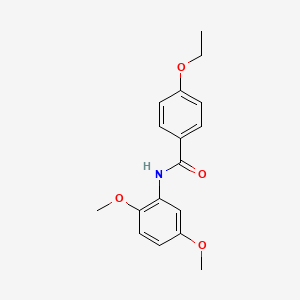

N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-22-13-7-5-12(6-8-13)17(19)18-15-11-14(20-2)9-10-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGWWNOXECZEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,5 Dimethoxyphenyl 4 Ethoxybenzamide

Synthetic Routes to N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide

The construction of the amide bond in this compound is the central challenge in its synthesis. This can be achieved through several strategic approaches, each with its own advantages and limitations.

Convergent Synthesis Strategies

A convergent synthesis approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, this strategy typically involves the preparation of 2,5-dimethoxyaniline (B66101) and a 4-ethoxybenzoyl derivative, followed by their coupling.

The synthesis of the aniline (B41778) precursor, 2,5-dimethoxyaniline, is commonly achieved through the reduction of 2,5-dimethoxynitrobenzene. guidechem.com Various reducing agents can be employed, with catalytic hydrogenation being an efficient and environmentally benign method. guidechem.com

The 4-ethoxybenzoyl moiety is typically prepared from 4-hydroxybenzoic acid. A Williamson ether synthesis, reacting the protected carboxylate of 4-hydroxybenzoic acid with an ethylating agent like ethyl bromide in the presence of a base, yields 4-ethoxybenzoic acid. ontosight.ai This acid can then be converted to the more reactive 4-ethoxybenzoyl chloride using reagents such as thionyl chloride or oxalyl chloride. chemicalbook.com

The final coupling of 2,5-dimethoxyaniline and 4-ethoxybenzoyl chloride is often accomplished via the Schotten-Baumann reaction. This reaction is typically carried out in a two-phase system with a base, such as aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Linear Synthesis Approaches

A linear synthesis approach involves the sequential modification of a single starting material. While potentially less efficient for this target molecule, a hypothetical linear synthesis could commence from a simpler, commercially available substituted benzene (B151609). For instance, one could start with 1,4-dimethoxybenzene (B90301) and introduce the necessary functional groups in a stepwise manner. This would involve a Friedel-Crafts acylation to introduce the benzoyl group, followed by nitration, reduction of the nitro group to an amine, and finally, etherification of a hydroxyl group to the ethoxy group. The regioselectivity of each step would need to be carefully controlled, making this a more challenging route compared to the convergent approach.

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the reaction conditions of the final amide coupling step. For the widely used Schotten-Baumann reaction, several parameters can be optimized to maximize the yield. These include the choice of base, solvent, and reaction temperature. A systematic study of these variables allows for the identification of the optimal conditions for the synthesis.

Table 1: Optimization of Schotten-Baumann Reaction Conditions for Amide Synthesis

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | Dichloromethane | 25 | Moderate |

| 2 | Triethylamine | Dichloromethane | 25 | Good |

| 3 | NaOH (aq) | Dichloromethane/Water | 25 | High |

Novel Catalytic Approaches for this compound Synthesis

In recent years, numerous catalytic methods for amide bond formation have been developed as alternatives to traditional methods that often require stoichiometric activating agents and can generate significant waste. These catalytic approaches offer milder reaction conditions and improved atom economy. For the synthesis of this compound, direct catalytic amidation of 4-ethoxybenzoic acid with 2,5-dimethoxyaniline is a promising alternative. Various catalysts, including boronic acids and transition metal complexes, have been shown to facilitate this transformation.

Table 2: Comparison of Catalytic Systems for Direct Amidation

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Boric Acid | Toluene | 110 | Good |

| 2 | TiCl4 | Pyridine | 85 | High |

Derivatization and Analogue Synthesis of this compound Scaffolds

The this compound scaffold can be chemically modified to generate a library of analogues for structure-activity relationship studies in various applications.

Modification of the Ethoxy Moiety

The ethoxy group on the benzamide (B126) ring is a key site for chemical modification. One of the most common transformations is its cleavage to reveal a phenolic hydroxyl group. This O-dealkylation can be achieved using various reagents, with strong acids like hydrobromic acid or Lewis acids such as boron tribromide being particularly effective. pearson.commdma.ch The resulting N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide can then serve as a versatile intermediate for further functionalization. For example, the phenolic hydroxyl group can be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups, or it can be converted to esters or other functional groups.

Furthermore, the electron-donating nature of the ethoxy group activates the aromatic ring towards electrophilic substitution, potentially allowing for the introduction of substituents at the ortho positions to the alkoxy group. However, the directing effects of both the ethoxy and the amide groups would need to be considered to achieve regioselective functionalization.

Substitutions on the 2,5-Dimethoxyphenyl Ring

The 2,5-dimethoxyphenyl ring of this compound is susceptible to various electrophilic substitution reactions, guided by the activating and directing effects of the methoxy (B1213986) and amide functionalities. These transformations are crucial for the synthesis of analogues with modified properties.

One of the primary substitution reactions is nitration. Due to the strong activating nature of the methoxy groups and the amide linkage, nitration occurs preferentially on the 2,5-dimethoxyphenyl ring. For the closely related analogue, N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, nitration under mixed acid conditions (HNO₃/Ac₂O at -10°C) introduces a nitro group at the C4 position, which is para to the amide nitrogen, yielding N-(4-nitro-2,5-dimethoxyphenyl)-4-methoxybenzamide. This regioselectivity is dictated by the combined electronic effects of the substituents.

Halogenation represents another key substitution reaction. The introduction of halogen atoms, such as iodine, onto the dimethoxyphenyl ring can be achieved through various methods. For instance, in the synthesis of N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide, iodination was accomplished using iodine in dry dichloromethane, following a mercuration step. researchgate.net Similar strategies can be adapted for the direct halogenation of the 2,5-dimethoxyphenyl ring in this compound, providing intermediates for further functionalization.

Furthermore, Friedel-Crafts acylation can be employed to introduce acyl groups onto the activated 2,5-dimethoxyphenyl ring. The reaction of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride (B1165640) in polyphosphoric acid leads to ortho-acylation, demonstrating the feasibility of such transformations on dimethoxy-substituted rings. semanticscholar.org

The following table summarizes representative substitution reactions on the 2,5-dimethoxyphenyl ring of benzamide analogues.

| Reaction | Reagents and Conditions | Position of Substitution | Product |

| Nitration | HNO₃, Ac₂O, -10°C, 15 min | C4 | N-(4-nitro-2,5-dimethoxyphenyl)-4-methoxybenzamide |

| Iodination | I₂, CH₂Cl₂ (dry), 16 h | - | N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide |

| Acylation | Acetic anhydride, Polyphosphoric acid | ortho to an existing group | N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide |

Alterations to the Benzamide Core

The benzamide core of this compound offers several avenues for chemical modification, primarily centered around the amide bond. The stability and reactivity of this functional group are central to the design of new analogues.

Hydrolysis of the amide bond can be achieved under both acidic and basic conditions. Refluxing with hydrochloric acid or a mixture of sodium hydroxide in ethanol/water will cleave the amide linkage to yield 4-ethoxybenzoic acid and 2,5-dimethoxyaniline. This reaction is fundamental for metabolic studies and for the preparation of starting materials for other synthetic routes.

The nitrogen atom of the amide can also be a site for modification. While direct alkylation can be challenging, derivatization can be achieved through multi-step sequences. For example, reduction of a nitro-substituted analogue to an amine allows for further reactions. The resulting amino group can then be used to construct heterocyclic systems, such as benzimidazoles, through cyclodehydration with formic acid.

Modification of the carbonyl group is another potential alteration. While less common for amides compared to ketones, specialized reagents can be used. Furthermore, the amide bond itself can be influenced by substituents on both aromatic rings. Electron-donating groups on the carbonyl side can increase the bond dissociation energy, stabilizing the amide bond, whereas bulky substituents on the nitrogen can weaken it. researchgate.net

The table below outlines key transformations involving the benzamide core.

| Transformation | Reagents and Conditions | Result |

| Amide Hydrolysis | HCl, reflux or NaOH, EtOH/H₂O | Cleavage to 4-ethoxybenzoic acid and 2,5-dimethoxyaniline |

| Heterocycle Formation | 1. H₂/Pd-C, EtOH (reduction of nitro group) 2. Formic acid, 100°C, 3 h | Formation of a benzimidazole (B57391) ring |

Development of Prodrug and Bioconjugate Strategies for this compound Analogues

Prodrug and bioconjugate strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For analogues of this compound, these approaches can enhance solubility, stability, and target-specific delivery.

A common prodrug strategy for compounds with an amide functionality involves the attachment of a promoiety that is cleaved in vivo to release the active drug. For NH-acidic compounds like benzamides, N-hydroxyalkylation using glyoxylic acid derivatives has been explored as a potential prodrug approach. beilstein-journals.org This method aims to create derivatives that are more labile at physiological pH compared to simple N-hydroxymethyl derivatives. beilstein-journals.org

Another approach is to design prodrugs that are activated by specific enzymes. For instance, a nitroimidazole moiety can be attached to a sulfur-containing benzamide to create a prodrug that is stable in the bloodstream and can be activated by reduction in hypoxic environments, such as those found in tumors. nist.gov

Bioconjugation involves linking the benzamide analogue to a larger biomolecule, such as an antibody, to achieve targeted delivery. This is particularly relevant in the context of antibody-drug conjugates (ADCs). The benzamide derivative can be functionalized with a linker that allows for covalent attachment to specific amino acid residues on the antibody, such as lysine. The choice of linker is critical as it must be stable in circulation but allow for the release of the active compound at the target site.

The following table summarizes some prodrug and bioconjugate strategies applicable to benzamide derivatives.

| Strategy | Approach | Purpose |

| Prodrug | N-hydroxyalkylation with glyoxylic acid derivatives | Enhance lability at physiological pH |

| Prodrug | Attachment of a nitroimidazole group | Activation in hypoxic environments |

| Bioconjugate | Linkage to an antibody via a functionalized linker | Targeted delivery to specific cells or tissues |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of each nucleus, while advanced techniques like 2D NMR can reveal through-bond and through-space correlations.

The conformation of N-arylbenzamides is largely determined by the torsional angle (ω) between the carbonyl group and the phenyl ring. rsc.org For this compound, steric hindrance between the substituents on the two rings will influence this angle. The presence of two methoxy groups on the aniline ring and an ethoxy group on the benzoyl ring will likely lead to a non-planar conformation in solution.

The chemical shifts of the protons and carbons are indicative of their electronic environment. The aromatic protons of the 2,5-dimethoxyphenyl ring are expected to appear in the range of δ 6.5-7.5 ppm in the ¹H NMR spectrum, with their exact shifts and coupling patterns depending on their position relative to the methoxy and amide groups. The protons of the 4-ethoxybenzoyl ring will also resonate in the aromatic region, with the ethoxy group showing a characteristic triplet and quartet pattern in the upfield region. The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide is expected to resonate around δ 165-170 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons attached to oxygen atoms (methoxy and ethoxy groups) resonating at lower field.

Conformational equilibria can be studied by variable temperature NMR experiments. Changes in temperature can alter the populations of different conformers, leading to changes in chemical shifts and coupling constants. While tautomerism is not expected to be a significant feature for this compound under normal conditions, NMR can be used to detect any potential proton exchange phenomena.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹H (N-H) | 8.0 - 9.0 (broad) |

| ¹H (OCH₂) | ~4.1 (quartet) |

| ¹H (CH₃ of ethoxy) | ~1.4 (triplet) |

| ¹H (OCH₃) | ~3.8 (singlet) |

| ¹³C (C=O) | 165 - 170 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (OCH₂) | ~64 |

| ¹³C (CH₃ of ethoxy) | ~15 |

| ¹³C (OCH₃) | ~56 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The vibrational modes of the molecule are sensitive to its structure and bonding.

The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A strong band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide is expected to appear as a sharp band around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs in the range of 1510-1570 cm⁻¹.

The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1400-1600 cm⁻¹. The C-O stretching vibrations of the ether linkages (methoxy and ethoxy groups) are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching modes of the aromatic rings are often strong in the Raman spectrum. The symmetric stretching of the nitro group, if present in a derivative, would also be a strong Raman band. nih.gov For this compound, the C=O stretch of the amide should also be observable in the Raman spectrum.

The table below lists the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching (Amide I) | 1630 - 1680 |

| N-H | Bending (Amide II) | 1510 - 1570 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-O (ether) | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related benzamide and dimethoxyphenyl structures provides insight into the expected solid-state conformation and intermolecular interactions.

The crystal structure of a closely related compound, (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone, reveals details about the geometry of the 2,5-dimethoxyphenyl group. researchgate.net In the solid state, N-arylbenzamides often adopt a conformation where the two aromatic rings are not coplanar, due to steric hindrance. The dihedral angle between the plane of the benzamide group and the N-phenyl ring is a key structural parameter.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of amides. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This often leads to the formation of hydrogen-bonded chains or networks in the crystal lattice.

A hypothetical crystal structure of this compound would likely exhibit a non-planar conformation with significant intermolecular hydrogen bonding involving the amide functionality. The table below summarizes the expected crystallographic parameters and interactions, based on analogous structures.

| Parameter | Expected Feature |

| Molecular Conformation | Non-planar arrangement of the two aromatic rings |

| Primary Intermolecular Interaction | N-H···O hydrogen bonding between amide groups |

| Secondary Intermolecular Interactions | C-H···O hydrogen bonds, π-stacking |

| Crystal System | Likely monoclinic or orthorhombic |

Theoretical and Computational Studies of N 2,5 Dimethoxyphenyl 4 Ethoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide at the atomic and electronic levels. These methods allow for a detailed analysis of the molecule's behavior and characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP, can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nanobioletters.com

The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, identifies the electrophilic and nucleophilic sites within the molecule. nih.gov In this compound, the oxygen atoms of the methoxy (B1213986), ethoxy, and carbonyl groups are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amide group and the aromatic rings would be areas of lower electron density (electrophilic). nih.gov This information is vital for predicting how the molecule will interact with other chemical species.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. nanobioletters.com |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to studying molecular systems without the need for empirical parameters. researchgate.net These calculations can predict the total energy of this compound, offering insights into its thermodynamic stability. Furthermore, ab initio methods are employed to simulate vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net Predictions of other spectroscopic properties, such as NMR chemical shifts, can also be achieved, aiding in the structural elucidation of the compound. epstem.net

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis is essential for understanding the molecule's preferred shapes and the energy barriers between different conformers. researchgate.net The rotation around the amide bond and the bonds connecting the phenyl rings to the amide group are of particular interest.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with its environment, providing a bridge between its static structure and its function.

Molecular dynamics (MD) simulations offer a time-resolved view of the molecular motions of this compound. rsc.org By simulating the molecule's trajectory over time, MD can reveal its conformational flexibility in different environments, such as in a vacuum or in the presence of a solvent. These simulations provide insights into how the molecule's shape changes and adapts in response to thermal fluctuations and interactions with solvent molecules. The stability of intermolecular hydrogen bonds and other non-covalent interactions can also be assessed. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, such as a protein or an enzyme. dergipark.org.tr Docking studies are instrumental in understanding the potential biological activity of this compound. By docking the molecule into the active site of a target protein, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nanobioletters.comnih.gov

The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. nih.gov This information is crucial for structure-based drug design and for identifying potential biological targets for this compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| Tyrosine Kinase | -8.5 | LEU256, VAL298, LYS312 |

| Serotonin (B10506) Receptor | -9.2 | PHE123, TRP337, SER340 |

| Acetylcholinesterase | -7.8 | TRP86, TYR337, HIS447 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are pivotal in modern drug discovery, establishing mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. For benzamide (B126) derivatives, these models have been instrumental in optimizing therapeutic potential for a range of applications.

Predictive QSAR models for various biological activities have been developed for several classes of benzamide analogues. These models typically employ a range of molecular descriptors to correlate with activities such as anti-inflammatory, antimicrobial, and kinase inhibition.

For instance, a 3D-QSAR study on a series of N-(4,6-dimethyl-2-pyridinyl) benzamides as non-acidic anti-inflammatory agents highlighted the importance of electrostatic interactions in determining biological activity. ijapbc.com The developed k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) model demonstrated that electrostatic field descriptors were crucial for the structure-activity relationship. ijapbc.com Such a model, if applied to this compound, would likely involve descriptors related to the electronic properties of the dimethoxyphenyl and ethoxybenzamide rings.

Another study focused on N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors developed robust 3D-QSAR models (CoMFA and CoMSIA) with high predictive power. tandfonline.com The models indicated that steric, electrostatic, and hydrophobic fields were significant for inhibitory activity. These findings suggest that a predictive model for this compound would need to account for the spatial arrangement and electronic nature of its substituents.

QSAR models for the antimicrobial activity of substituted benzamides have also been developed, indicating that topological descriptors and molecular connectivity indices are key determinants of activity. nih.gov These models have shown good predictive ability, which is essential for the virtual screening of new, more potent compounds. nih.gov

Below is an interactive data table summarizing representative QSAR models developed for benzamide analogues, which could serve as a basis for developing a model for this compound.

| Model Type | Analogues Studied | Biological Activity | Key Descriptors | Predictive Power (r²pred) |

| 3D-QSAR (kNN-MFA) | N-(4,6-dimethyl-2-pyridinyl) benzamides | Anti-inflammatory | Electrostatic fields (E_300) | ~0.40 ijapbc.com |

| 3D-QSAR (CoMFA) | N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 Inhibition | Steric and Electrostatic fields | 0.983 tandfonline.com |

| 3D-QSAR (CoMSIA) | N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 Inhibition | Steric, Electrostatic, Hydrophobic fields | 0.824 tandfonline.com |

| 2D-QSAR | Substituted Benzamides | Antibacterial | Topological descriptors, Molecular connectivity | Not Specified nih.gov |

| DFT-based QSAR | N-phenylbenzamides | Antimicrobial | Molecular weight, Total energy, Electrophilicity index | Not Specified nih.gov |

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For benzamide derivatives, pharmacophore models often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

A study on benzamide analogues as negative allosteric modulators of neuronal nicotinic receptors identified a pharmacophore model consisting of three hydrophobic regions and one hydrogen bond acceptor. nih.gov This model was instrumental in the discovery of novel subtype-selective ligands. nih.gov For this compound, the ether oxygens of the dimethoxy and ethoxy groups, as well as the carbonyl oxygen of the amide, could act as hydrogen bond acceptors, while the phenyl rings would constitute hydrophobic and aromatic features.

In another study, a pharmacophore model for benzamide derivatives as glucokinase activators was generated, which included features essential for activity. nih.gov This highlights the utility of pharmacophore models in identifying key interaction points with a biological target. The development of machine learning techniques combined with pharmacophore mapping has opened new avenues in drug design, allowing for the modification of inactive molecules to potent inhibitors.

The key pharmacophoric features likely to be important for the biological activity of this compound, based on studies of its analogues, are summarized in the table below.

| Pharmacophoric Feature | Potential Structural Correlate in this compound |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide, Ether oxygens of the dimethoxy and ethoxy groups |

| Hydrogen Bond Donor (HBD) | Amide N-H group |

| Aromatic Ring (AR) | 2,5-dimethoxyphenyl ring, 4-ethoxybenzoyl ring |

| Hydrophobic Region (HYD) | Phenyl rings, Ethyl group of the ethoxy moiety |

In Silico Prediction of Potential Molecular Targets and Pathways

In silico methods, such as molecular docking and target prediction algorithms, are powerful tools for identifying potential protein targets and elucidating the biological pathways a compound might modulate. For benzamide derivatives, these approaches have been used to predict interactions with a variety of receptors and enzymes.

Molecular docking studies on N-phenylbenzamides have predicted their binding to microbial enzymes such as aminoglycoside-2″-phosphotransferase-IIa and aspartic proteinases, suggesting a potential mechanism for their antibacterial and antifungal activities. nih.gov Similarly, docking studies on other benzamide derivatives have been used to predict their binding affinity to targets like DNA gyrase B, providing insights into their potential as antimicrobial agents. mdpi.com

For this compound, target prediction tools could be employed to screen against databases of known protein structures. Based on the structural features of the molecule, particularly the presence of the benzamide core and the dimethoxyphenyl and ethoxy substituents, a range of potential targets could be hypothesized. For example, studies on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have shown inhibitory activity against COX-2, suggesting that cyclooxygenase enzymes could be a potential target class. nih.gov

The table below lists potential molecular targets for this compound, inferred from in silico studies on structurally related compounds.

| Potential Molecular Target Class | Rationale based on Analogue Studies | Potential Therapeutic Area |

| Kinases (e.g., ROCK1) | Benzamide core is a known scaffold for kinase inhibitors. tandfonline.com | Cancer, Cardiovascular diseases |

| Microbial Enzymes (e.g., DNA gyrase) | N-phenylbenzamides have shown predicted binding to bacterial enzymes. nih.govmdpi.com | Infectious diseases |

| G-Protein Coupled Receptors (GPCRs) | The dimethoxyphenyl moiety is present in ligands for serotonin receptors. nih.gov | Neurological disorders |

| Cyclooxygenase (COX) Enzymes | Benzamide derivatives with dimethoxyphenyl groups have shown COX-2 inhibitory activity. nih.gov | Inflammation, Pain |

| Neuronal Nicotinic Receptors | Benzamide analogues have been identified as allosteric modulators. nih.gov | Neurological disorders |

Investigations into the Biological Activity and Molecular Mechanisms of N 2,5 Dimethoxyphenyl 4 Ethoxybenzamide in in Vitro Systems

Enzymatic Inhibition Studies

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. nanobioletters.com Studies on various benzamide derivatives suggest that N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide may also exhibit inhibitory activity against certain enzymes.

Research into compounds with similar structural motifs has revealed inhibitory potential against several enzyme classes. For instance, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. sigmaaldrich.com Several of these compounds were identified as potent and selective COX-2 inhibitors, with IC50 values in the sub-micromolar range. sigmaaldrich.com

In another study, derivatives of 2-ethoxy-4-(methoxymethyl)benzamide were discovered to be potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. nih.gov The most active compound in this series demonstrated high inhibitory activity with an IC50 value of 0.07 μM and significant selectivity over T-cell PTPase (TCPTP). nih.gov

Furthermore, certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.net One compound in this series effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC50 of 2.2 μM. researchgate.net Additionally, novel benzamide derivatives have been investigated as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.gov One such compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showed very high activity against AChE with an IC50 of 0.056 µM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Analogues of this compound

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | COX-2 | Potent and selective inhibition with IC50 values ranging from 0.06 to 0.71 μM. sigmaaldrich.com |

| 2-Ethoxy-4-(methoxymethyl)benzamide derivatives | PTP1B | High inhibitory activity (IC50 = 0.07 μM) and 32-fold selectivity over TCPTP. nih.gov |

| N-Benzylbenzamide derivatives | Tyrosinase | Potent inhibition of mushroom tyrosinase with an IC50 of 2.2 μM. researchgate.net |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE / BACE1 | Potent AChE inhibition (IC50 = 0.056 µM) and BACE1 inhibition (IC50 = 9.01 µM). nih.gov |

Specific kinetic analyses for the interaction between this compound and any enzyme are not available in the reviewed literature. However, kinetic studies on analogous compounds provide a framework for potential mechanisms. For example, kinetic analysis of one of the N-benzylbenzamide derivatives that inhibits tyrosinase indicated a competitive type of inhibition. researchgate.net In the study of 2-ethoxy-4-(methoxymethyl)benzamide analogs as PTP1B inhibitors, the mechanism of inhibition was also investigated, providing insights into how these compounds interact with the enzyme's active site. nih.gov

Receptor Binding and Modulation Assays

The 2,5-dimethoxyphenyl moiety present in the target compound is a key structural feature in a class of compounds known to interact with serotonin (B10506) receptors. nih.govacs.orgfrontiersin.org

Extensive research on 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) analogs has demonstrated their binding affinity for human serotonin 5-HT2A and 5-HT2B receptors. nih.gov These studies have shown that the nature of the substituent at the 4-position of the phenyl ring influences the binding affinity. nih.gov Similarly, studies on 2,5-dimethoxyphenylpiperidines have led to the discovery of selective serotonin 5-HT2A receptor agonists. acs.org One such compound, LPH-5, displayed a high affinity for the 5-HT2A receptor with a Ki value of 1.3 nM. acs.org

Derivatives of 2,5-dimethoxyphenethylamines have also been evaluated for their receptor interaction profiles. frontiersin.org These compounds generally show a binding preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. frontiersin.org

Table 2: Serotonin Receptor Binding Affinities of Structurally Related Compounds

| Compound / Analog Class | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| LPH-5 (a 2,5-dimethoxyphenylpiperidine) | 5-HT2A | 1.3 nM acs.org |

| LPH-5 (a 2,5-dimethoxyphenylpiperidine) | 5-HT2B | 13 nM acs.org |

| LPH-5 (a 2,5-dimethoxyphenylpiperidine) | 5-HT2C | 13 nM acs.org |

| 2,5-Dimethoxyphenethylamine derivatives | 5-HT2A | 8–1700 nM frontiersin.org |

Functional assays are crucial for determining whether a ligand activates (agonism) or blocks (antagonism) a receptor. For the 2,5-DMA analogs, functional assays using Ca2+ mobilization in stable cell lines expressing the human 5-HT2B receptor were performed. nih.gov These experiments revealed that most of the tested compounds acted as agonists at this receptor, while two analogs with bulkier substituents behaved as antagonists. nih.gov

Similarly, functional studies on 2,5-dimethoxyphenylpiperidine derivatives showed that they act as agonists at the 5-HT2A receptor. acs.org The eutomer of one compound, designated 6eu, displayed partial agonism at the 5-HT2A receptor but was found to be an antagonist at the 5-HT2C receptor, highlighting how small structural changes can influence functional activity. acs.org

Cellular Biological Evaluations

While specific cellular studies on this compound are not documented, research on related benzamide derivatives provides insights into potential cellular activities. For instance, a series of novel 4-substituted-phenoxy-benzamide derivatives were evaluated for their antiproliferative activity against various cancer cell lines in vitro. researchgate.net

In the context of metabolic diseases, a 2-ethoxy-4-(methoxymethyl)benzamide derivative, which was identified as a potent PTP1B inhibitor, was further studied for its effects in a cellular model. nih.gov The study found that this compound could enhance insulin-stimulated glucose uptake in cells without showing significant cytotoxicity. nih.gov Furthermore, a library of N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives were assessed for their cytotoxic effects on mouse hippocampal HT22 neuronal cells, with the developed molecules not showing cytotoxicity at a concentration of 25 µM. researchgate.net

Cell Proliferation and Viability Assays in Defined Cell Lines

N-substituted benzamide derivatives have demonstrated significant antiproliferative and cytotoxic activities across a variety of human cancer cell lines. While direct data for this compound is unavailable, studies on analogous compounds reveal potent inhibition of cancer cell growth. For instance, new imidazole-based N-phenylbenzamide derivatives displayed good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Specifically, derivatives with fluorine substitutions exhibited IC50 values in the single-digit micromolar range against these cell lines. nih.gov

Similarly, a series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides showed significant antiproliferative effects against the MCF7 breast cancer cell line. acgpubs.org The potency of these compounds was influenced by the substitution patterns on the phenyl rings, with methoxy-substituted compounds showing enhanced activity. acgpubs.org Another study on N-(phenylcarbamoyl)benzamide reported a higher cytotoxic effect on HeLa cells compared to the standard drug hydroxyurea. researchgate.net The antiproliferative activity of these benzamide structures is a cornerstone of their potential as anticancer agents, with many derivatives showing efficacy in the micromolar to submicromolar range. mdpi.comnih.govnih.gov

| Compound Class/Derivative | Cell Line | Activity (IC50) |

|---|---|---|

| Imidazole-based N-phenylbenzamide (4f, fluoro-substituted) | A549 (Lung) | 7.5 µM |

| Imidazole-based N-phenylbenzamide (4f, fluoro-substituted) | HeLa (Cervical) | 9.3 µM |

| Imidazole-based N-phenylbenzamide (4f, fluoro-substituted) | MCF-7 (Breast) | 8.9 µM |

| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide (Compound 9) | MCF-7 (Breast) | 3.84 µM |

| N-(phenylcarbamoyl)benzamide | HeLa (Cervical) | 0.8 mM (IC80) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Vero (EV 71 infected) | 5.7 - 12 µM |

Apoptosis and Cell Cycle Modulation in Cellular Models

A primary mechanism contributing to the antiproliferative effects of N-substituted benzamides is the induction of apoptosis and modulation of the cell cycle. nih.govresearchgate.netnih.gov Studies on declopramide (B1670142), a chlorinated benzamide derivative, showed that it induces apoptosis in murine pre-B (70Z/3) and human promyelocytic leukemia (HL60) cell lines at concentrations above 250 μM. nih.govnih.gov This apoptotic process involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.govnih.gov The induction of apoptosis was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further confirming the involvement of the intrinsic mitochondrial pathway. nih.govnih.gov

In addition to apoptosis, these compounds often cause cell cycle arrest, primarily at the G2/M phase. nih.govnih.govresearchgate.net Treatment of 70Z/3 and HL60 cells with declopramide led to a significant accumulation of cells in the G2/M phase, which occurred prior to the onset of apoptosis. nih.govnih.gov This cell cycle block was observed even in the presence of caspase inhibitors, suggesting it is an upstream event to apoptosis induction. nih.govnih.gov Similarly, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), was found to cause G2/M phase cell cycle arrest in HeLa cells. colab.ws This arrest was accompanied by the activation of caspases, decreased expression of Bcl-xl, and increased release of cytosolic cytochrome c. colab.ws

| Compound/Class | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|

| Declopramide | 70Z/3 (Murine pre-B), HL60 (Human Leukemia) | Induces apoptosis via cytochrome c release and caspase-9 activation. nih.govnih.gov | Induces G2/M phase arrest. nih.govnih.gov |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa (Cervical) | Induces apoptosis via intrinsic and extrinsic pathways, caspase activation. colab.ws | Induces G2/M phase arrest. colab.ws |

| Trimethoxyphenyl-based analogues | HepG2 (Hepatocellular Carcinoma) | Increases Annexin-V positive cells, decreases Bcl-2, boosts p53 and Bax. nih.gov | Disturbance at G2/M phase. nih.gov |

Studies on Cellular Uptake and Intracellular Distribution in In Vitro Systems

The specific mechanisms governing the cellular uptake and intracellular distribution of this compound have not been characterized. However, based on its nature as a small organic molecule, several potential pathways can be inferred. Small molecule drugs typically enter cells through a combination of passive diffusion across the lipid bilayer and various carrier-mediated or active transport mechanisms. mdpi.comaau.dk

The primary route of entry for many small molecules is endocytosis, a process that can be broadly categorized into phagocytosis and pinocytosis. aau.dk Pinocytosis is further divided into macropinocytosis, clathrin-mediated endocytosis (CME), and caveolae-mediated endocytosis (CvME). dovepress.comfrontiersin.org The uptake of polyamidoamine (PAMAM) dendrimers, for example, has been shown to be an energy-dependent process involving fluid-phase endocytosis and CME in MCF-7 breast cancer cells. dovepress.com The specific pathway utilized by a compound depends on its physicochemical properties, such as size, charge, and lipophilicity, as well as the specific cell type. Given the benzamide core, it is plausible that uptake could be influenced by interactions with membrane transporters, although this remains to be experimentally verified. Once inside the cell, the distribution would be governed by the compound's affinity for various subcellular organelles and compartments.

Mechanistic Elucidation of Cellular Responses

Identification of Downstream Signaling Pathways Affected by this compound

Research into related N-substituted benzamides has identified several key signaling pathways that are modulated by these compounds, contributing to their biological effects. A prominent target is the nuclear factor-kappaB (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation. researchgate.netnih.govmdpi.com Certain N-substituted benzamides, particularly acetylated derivatives, have been shown to be potent inhibitors of NF-κB activation in both pre-B cells and Jurkat T cells. researchgate.netnih.govnih.gov This inhibition can sensitize cells to apoptosis.

The induction of G2/M cell cycle arrest by some benzamide analogs is linked to the ATM/ATR signaling pathway. colab.ws For the resveratrol analog MPDB, its ability to cause G2/M arrest in HeLa cells was blocked by inhibiting ATM and ATR, indicating a critical role for these DNA damage response kinases. colab.ws

The pro-apoptotic activity of these compounds is strongly linked to the mitochondrial or intrinsic apoptosis pathway. nih.govnih.gov This is evidenced by the observed release of cytochrome c from the mitochondria, which leads to the activation of the initiator caspase-9. nih.govnih.gov This pathway is regulated by the Bcl-2 family of proteins, and the activity of some benzamides is associated with a shift in the balance towards pro-apoptotic members like Bax. nih.govtubitak.gov.tr Furthermore, studies on other benzamide derivatives have pointed towards the modulation of the mTORC1 pathway, a central regulator of cell growth and autophagy. nih.gov

Investigation of Gene Expression Modulation by this compound in Cell Lines

Direct, large-scale studies on gene expression changes induced by this compound or its close analogs are limited. However, functional studies on related compounds provide insights into potential gene regulatory effects. For example, acetylated N-substituted benzamides were found to modulate the transcriptional activity of specific immune-related genes in Jurkat T cells. nih.gov These compounds inhibited the transcriptional activity of the CD40 ligand (CD40L) promoter while enhancing the activity of the Interleukin-2 (IL-2) promoter. nih.gov

Furthermore, the modulation of transcription factors like NF-κB and p53 by N-substituted benzamides implies downstream effects on the expression of their target genes. nih.govnih.gov Inhibition of NF-κB would be expected to downregulate the expression of genes involved in cell survival and inflammation. Conversely, the observed upregulation of the p53 tumor suppressor protein by declopramide in 70Z/3 cells suggests an increase in the transcription of p53 target genes involved in cell cycle arrest and apoptosis, although the apoptotic effect itself was found to be p53-independent in HL60 cells. nih.govnih.gov

Role of this compound in Modulating Cellular Oxidative Stress

The role of N-substituted benzamides in modulating cellular oxidative stress is an emerging area of investigation. Some N-phenylbenzamide derivatives are reported to possess antioxidant properties, suggesting they may protect against oxidative stress and cell damage. ontosight.ai A more detailed mechanism has been elucidated for structurally related N-phenyl cinnamamide (B152044) derivatives. nih.gov These compounds were shown to protect hepatocytes from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Activation of Nrf2 leads to the upregulation of antioxidant response element (ARE)-driven genes, including those involved in the synthesis of the endogenous antioxidant glutathione (B108866) (GSH). nih.gov Treatment with an active N-phenyl cinnamamide derivative resulted in increased GSH levels and significantly reduced reactive oxygen species (ROS) generated by tert-butyl hydroperoxide (t-BHP), ultimately showing a cytoprotective effect. nih.gov While direct evidence is lacking, the shared benzamide scaffold suggests that this compound could potentially exhibit similar activities, either by directly scavenging ROS or by modulating cellular antioxidant defense systems like the Nrf2 pathway.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a hypothetical SAR analysis can be constructed by examining related chemical series.

The in vitro biological potency of benzamide derivatives can be significantly influenced by substitutions on both the N-phenyl ring and the benzoyl moiety. Drawing parallels from studies on other benzamides, we can infer potential correlations for this compound.

For instance, in a series of 2-phenoxybenzamides investigated for antiplasmodial activity, the nature and position of substituents on the anilino (N-phenyl) part of the molecule were found to be critical. While not directly analogous to the 2,5-dimethoxy substitution, this highlights the sensitivity of the N-phenyl ring to structural changes. In another study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, which shares a dimethoxy-substituted benzamide feature, the substituents on the terminal phenyl ring played a crucial role in the inhibition of chitin (B13524) synthesis.

Considering the 4-ethoxybenzamide (B1582668) portion of the target molecule, studies on N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives have shown that the length of the 4-alkoxy chain can modulate anti-tuberculosis activity. This suggests that variations of the ethoxy group in this compound could lead to changes in biological potency. A hypothetical exploration of such modifications is presented in Table 1.

Table 1: Hypothetical In Vitro Potency of N-(2,5-dimethoxyphenyl)-4-alkoxybenzamide Analogs

| Compound | R Group (4-position) | Hypothetical Biological Target | Predicted In Vitro Potency (IC₅₀/EC₅₀) | Rationale for Predicted Potency |

| This compound | -OCH₂CH₃ | Serotonin Receptor Subtype | Moderate | The ethoxy group may provide a balance of lipophilicity and hydrogen bonding capability, leading to moderate affinity. |

| Analog 1 | -OCH₃ | Serotonin Receptor Subtype | Slightly Higher | A smaller methoxy (B1213986) group might allow for a better fit into a specific binding pocket compared to the ethoxy group. |

| Analog 2 | -OCH(CH₃)₂ | Serotonin Receptor Subtype | Lower | The bulkier isopropoxy group could introduce steric hindrance, potentially reducing binding affinity. |

| Analog 3 | -OH | Serotonin Receptor Subtype | Variable | A hydroxyl group could introduce new hydrogen bonding interactions but also alter pharmacokinetic properties. |

This table is for illustrative purposes and is based on SAR principles from related compound series, not on experimental data for this compound itself.

The key functional groups within this compound likely play distinct roles in its potential biological activity. These include the 2,5-dimethoxy-substituted phenyl ring, the amide linkage, and the 4-ethoxy-substituted benzoyl group.

The amide linkage (-CONH-) is a common feature in many biologically active molecules. It is a rigid and planar structure that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This allows it to form strong interactions with biological targets such as enzymes and receptors. The stability and defined geometry of the amide bond are critical for orienting the two phenyl rings in a specific conformation, which is often a prerequisite for biological activity.

The 4-ethoxybenzoyl group also contributes significantly to the molecule's properties. The ethoxy group at the 4-position of the benzoyl ring can influence the molecule's lipophilicity and its ability to interact with hydrophobic pockets in a binding site. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor. As seen in other series of benzamides, the nature of the substituent at this position can be a key determinant of potency and selectivity. asianpubs.org

Pharmacological and Biochemical Research of N 2,5 Dimethoxyphenyl 4 Ethoxybenzamide Excluding Clinical Studies

Pre-absorption, Distribution, Metabolism, Excretion (ADME) Predictions and In Vitro Characterization

There is a notable absence of published studies detailing the ADME profile of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide. This foundational data is essential for predicting a compound's behavior in a biological system.

Membrane Permeability Studies in Caco-2 or PAMPA Models

No experimental data from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) models for this compound has been found in the public scientific literature. These assays are standard methods used to predict the intestinal absorption of potential drug candidates.

Metabolic Stability Assays Using Hepatic Microsomes or Hepatocytes

Information regarding the metabolic stability of this compound in the presence of liver microsomes or hepatocytes is not available. Such studies are critical for understanding how the compound is broken down by metabolic enzymes, which influences its half-life and potential for drug-drug interactions.

Plasma Protein Binding Determinations

The extent to which this compound binds to plasma proteins remains uncharacterized in publicly accessible research. This parameter is vital as it affects the distribution and availability of a compound to its target tissues.

Interaction with Biological Macromolecules (Beyond Direct Target Binding)

Beyond its primary pharmacological target, the interaction of a compound with other biological macromolecules can have significant implications. However, for this compound, such data is not available.

Non-specific Protein Interactions

There are no published investigations into the non-specific binding of this compound to various proteins, which can influence its distribution and potential for off-target effects.

DNA/RNA Binding Investigations

Similarly, no studies have been made public that explore the potential for this compound to bind to nucleic acids like DNA or RNA. This type of interaction is important to assess for potential genotoxicity.

Enzymatic and Cellular Transport Mechanism Studies

Involvement of Efflux Pumps and Uptake Transporters

No research data is currently available to describe the involvement of efflux pumps or uptake transporters in the cellular transport of this compound.

Substrate and Inhibitor Properties for Drug Transporters

There are no available studies that have investigated whether this compound acts as a substrate or an inhibitor of any known drug transporters.

Advanced Research Applications and Future Directions for N 2,5 Dimethoxyphenyl 4 Ethoxybenzamide

Utilization as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are indispensable tools for dissecting complex biological systems. rjpbr.com An ideal chemical probe exhibits high selectivity and affinity for a specific biological target, enabling the interrogation of its function within a cellular context. While specific biological targets of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide are yet to be fully identified, its structural motifs, particularly the dimethoxyphenyl group, are present in compounds known to interact with various biological macromolecules. The methoxy (B1213986) groups on the phenyl ring can influence membrane permeability and bioavailability, crucial properties for an effective chemical probe.

Future research could focus on screening this compound against a panel of receptors, enzymes, and ion channels to identify its primary biological targets. Once a target is validated, the compound could be used to elucidate its role in specific signaling pathways. For instance, if it is found to selectively inhibit a particular kinase, it could be employed to study the downstream effects of that kinase's activity in both normal and disease states. This would provide valuable insights into cellular processes and potentially uncover new therapeutic avenues.

Development as a Lead Compound for Further Chemical Biology Research

A lead compound in drug discovery is a chemical starting point for the development of a new drug. This compound possesses several features that make it an attractive candidate for a lead compound. The benzamide (B126) core is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. Furthermore, the presence of both methoxy and ethoxy groups offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The development process would involve synthesizing a library of analogs by modifying the substitution patterns on both aromatic rings. These analogs would then be tested for their biological activity to identify compounds with improved potency, selectivity, and drug-like properties. For example, altering the position of the methoxy groups or replacing the ethoxy group with other alkoxy groups could significantly impact target binding and efficacy. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and could potentially lead to the development of novel therapeutic agents.

Potential for Materials Science Applications

The unique electronic and photophysical properties of organic molecules are increasingly being harnessed for applications in materials science. The aromatic rings and conjugated amide linkage in this compound suggest that it may possess interesting optical and electronic characteristics. researchgate.net Aromatic compounds are known to exhibit fluorescence, and the specific emission properties are highly dependent on the nature and position of substituents.

Future investigations could explore the photoluminescent properties of this compound and its derivatives. This would involve characterizing its absorption and emission spectra, as well as its quantum yield. Depending on these properties, the compound could find applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or as a component in advanced optical materials. mdpi.com Furthermore, the ability of the molecule to self-assemble into ordered structures could be investigated for its potential use in organic electronics. rsc.org

Strategies for Further Structural Optimization and Enhanced Biological Selectivity

Achieving high biological selectivity is a critical goal in the development of both chemical probes and therapeutic agents. Structural optimization plays a key role in enhancing the selectivity of a compound for its intended target over off-target interactions. For this compound, a structure-based drug design approach could be employed if the three-dimensional structure of its biological target is known. nih.gov This would involve using computational modeling to predict how modifications to the compound's structure would affect its binding to the target's active site.

Key strategies for structural optimization could include:

Bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or selectivity.

Conformational restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is optimal for target binding.

Introduction of chiral centers: The synthesis of enantiomerically pure forms of the compound could reveal stereospecific interactions with its biological target.

These optimization strategies would be guided by iterative rounds of biological testing to ensure that modifications lead to the desired improvements in selectivity.

Integration of Multi-Omics Data in Elucidating Compound Mechanisms

Understanding the mechanism of action of a compound at a systems level requires a holistic approach. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular response to a chemical perturbation. nih.govembopress.org By treating cells or organisms with this compound and analyzing the resulting changes across multiple "omes," researchers can gain deep insights into its mechanism of action.

For example, transcriptomic analysis could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. embopress.org Metabolomics could then uncover shifts in metabolic pathways. Integrating these datasets can help to construct a detailed picture of the compound's effects on cellular networks and identify the key pathways it modulates. nih.gov This information is invaluable for understanding its therapeutic potential and any potential off-target effects.

Emerging Methodologies for Studying this compound Interactions

Advances in analytical and biophysical techniques are continually providing new ways to study the interactions between small molecules and their biological targets. For this compound, a range of emerging methodologies could be applied:

| Methodology | Application |

| Surface Plasmon Resonance (SPR) | To quantitatively measure the binding affinity and kinetics of the compound with its purified target protein in real-time. |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the binding interaction, providing insights into the driving forces of complex formation. |

| Cryo-Electron Microscopy (Cryo-EM) | To determine the high-resolution structure of the compound bound to its target, facilitating structure-based drug design. |

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon compound binding. |

| Advanced Mass Spectrometry Techniques | To identify and quantify the compound and its metabolites in biological samples, aiding in pharmacokinetic and pharmacodynamic studies. nih.gov |

The application of these state-of-the-art techniques will be crucial in advancing our understanding of this compound and unlocking its full scientific potential.

Q & A

Q. What are the recommended synthetic methodologies for N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide?

The compound is typically synthesized via a two-step process:

- Step 1 : Amidation of 4-ethoxybenzoic acid with 2,5-dimethoxyaniline using coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane.

- Step 2 : Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include maintaining anhydrous conditions and monitoring reaction progress by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/ethanol solution. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 (full-matrix least-squares on F²). Key metrics: R-factor <0.05, C–C bond precision ±0.004 Å. Disorder in ethoxy/methoxy groups requires constrained refinement .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C–O (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺: 330.1471) to verify molecular integrity .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., thermal motion, disorder) be addressed for This compound?

- Disorder Handling : Split occupancy models for flexible ethoxy/methoxy groups, guided by SHELXL’s PART instruction.

- Thermal Parameters : Anisotropic refinement for non-H atoms; isotropic for H atoms using riding models.

- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and Coot for electron density maps .

Q. How to resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

- Assay Optimization : Test under varying pH (6.5–7.5), temperature (25–37°C), and co-solvents (≤1% DMSO).

- Structural Analogs : Compare with N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (CID 3136286) to identify pharmacophore requirements.

- Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity .

Q. What strategies improve synthetic yield for gram-scale production while minimizing impurities?

- Catalyst Screening : Replace EDCI with N-hydroxysuccinimide (NHS) esters for faster amidation.

- Solvent Optimization : Use THF instead of DCM to enhance solubility.

- In-Line Monitoring : Employ ReactIR to track reaction completion and reduce side products (e.g., N-acylurea) .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina with MMP-9 (PDB: 1L6J) to predict binding poses (grid center: active site Zn²⁺).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å).

- QSAR : Coralate substituent effects (e.g., methoxy vs. ethoxy) with activity using MOE descriptors .

Q. What analytical methods are suitable for stability studies under accelerated conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.